3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives, as described in the first paper, involves the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . Similarly, the second paper outlines the synthesis of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives using the same Michael addition reaction . These synthetic routes are significant as they provide access to compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized by the presence of benzoic acid derivatives that are substituted with amino groups and various other functional groups that contribute to their biological activity. The presence of nitrogen, oxygen, or sulfur atoms within the rings of these compounds is of particular interest due to their biological importance, as mentioned in the second paper .
Chemical Reactions Analysis
The compounds synthesized in these studies undergo molecular docking, which is a chemical reaction analysis to predict the orientation of a compound when bound to a protein to form a stable complex. This is crucial for understanding the biological activity of the compounds. Compound 3d from both studies showed promising results in molecular docking with HDAC8, indicating potential as a pharmaceutical agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as their antioxidant activity, were evaluated using DPPH and ABTS procedures. Compounds from both studies exhibited significant antioxidant activity, with compound 3d showing the highest inhibition in both DPPH and ABTS evaluations . The cytotoxicity of these compounds was also tested against the cervical cancer cell line HeLa, with compound 3d again showing the maximum inhibition and better activity than the standard drug .
Biological Evaluation
The biological evaluation of these compounds, as described in both papers, involves assessing their cytotoxicity against the HeLa cell line and their antioxidant activity. The results indicate that the synthesized compounds, particularly compound 3d, have significant potential as therapeutic agents due to their high levels of inhibition and better activity compared to standard drugs .
Scientific Research Applications
Pharmacology and Biochemistry
- Synthesis of Pharmacologically Active Derivatives : A study by Chapman, Scrowston, and Westwood (1969) discusses the synthesis of α-Amino-β-(3-benzo[b]thienyl) propionic acid, an analogue of tryptophan with potential for pharmacological evaluation (Chapman, Scrowston, & Westwood, 1969).
Radiochemistry
- Development of PET Radiotracers : Gao, Wang, and Zheng (2018) synthesized compounds using a similar structure for potential use as PET radiotracers in Alzheimer's disease imaging (Gao, Wang, & Zheng, 2018).
Organic Chemistry
- Synthesis of Chiral Derivatives : Weigl and Wünsch (2002) presented a high yielding synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionates, demonstrating the compound's applicability in creating structurally diverse molecules (Weigl & Wünsch, 2002).
Chemical Synthesis and Analysis
- Synthesis of L-DOPS : Kurosawa and Nishioka (1996) described an efficient method for synthesizing carbon-14 labeled L-DOPS, a norepinephrine precursor, highlighting its utility in metabolic studies (Kurosawa & Nishioka, 1996).
Molecular Pharmacology
- Development of 5-lipoxygenase-activating Protein Inhibitors : Hutchinson et al. (2009) developed potent inhibitors for leukotriene synthesis, involving structural features akin to 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid, showcasing its relevance in pharmacological research (Hutchinson et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWMFJZOSZPAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.